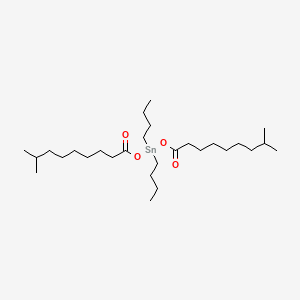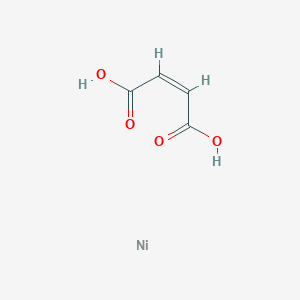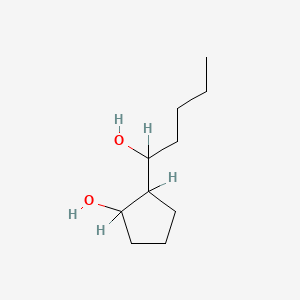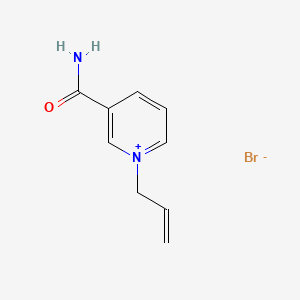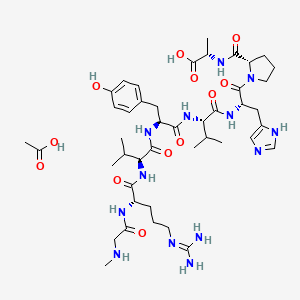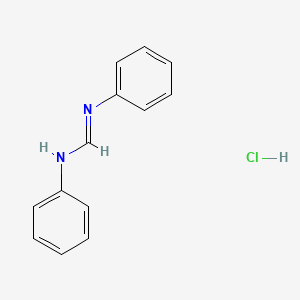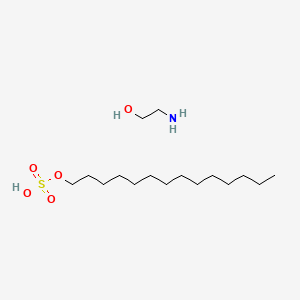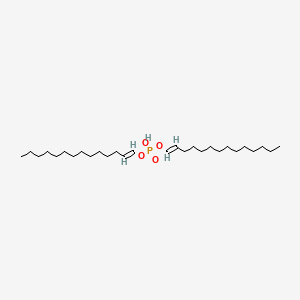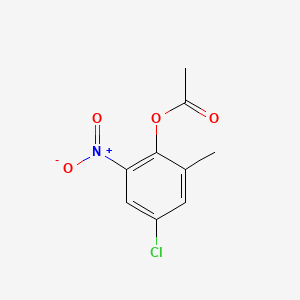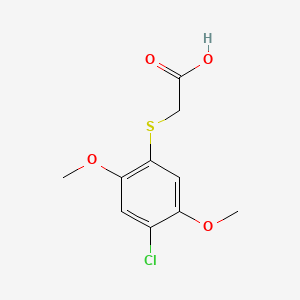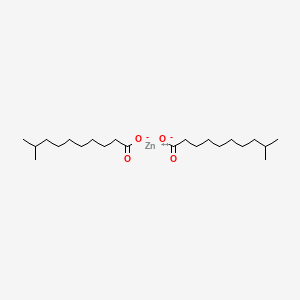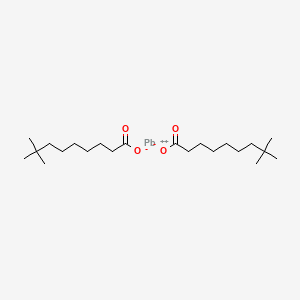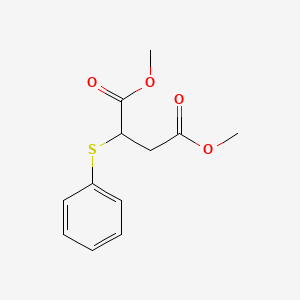
Succinic acid, (phenylthio)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, (phenylthio)-, dimethyl ester is an organic compound that belongs to the class of esters It is derived from succinic acid, which is a dicarboxylic acid, and contains a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, (phenylthio)-, dimethyl ester typically involves the esterification of succinic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a suitable intermediate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the phenylthio group and prevent side reactions. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the phenylthio group is converted to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Succinic acid, (phenylthio)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of succinic acid, (phenylthio)-, dimethyl ester involves its interaction with various molecular targets. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity. The ester groups can undergo hydrolysis, releasing succinic acid and methanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid without the phenylthio group.
Dimethyl fumarate: An ester of fumaric acid, structurally similar but with different reactivity.
Dimethyl maleate: Another ester of a dicarboxylic acid, differing in the position of the double bond.
Uniqueness: Succinic acid, (phenylthio)-, dimethyl ester is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other esters of succinic acid. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
785-44-4 |
|---|---|
Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
dimethyl 2-phenylsulfanylbutanedioate |
InChI |
InChI=1S/C12H14O4S/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
DUXDHXOTAWOLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


